molecular formula C8H16ClNO2S B2643321 N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide CAS No. 2091598-02-4

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide

Cat. No. B2643321
CAS RN: 2091598-02-4
M. Wt: 225.73
InChI Key: SCVASIJJYWDWGA-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide” is a chemical compound with the CAS Number: 2091598-02-4 . It has a molecular weight of 225.74 .


Molecular Structure Analysis

The molecular formula of “N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide” is C8H16ClNO2S . The exact mass is 225.059021 Da .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis of Trifluoromethyl-Cyclopropanes : The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, which are tert-butyl bioisosteres, has been achieved using trifluoromethylalkenes and unstabilized sulfonium ylides. This method provides practical access to the cyclopropyl moiety of pharmacological interest (Cyr et al., 2019).

  • Catalytic Aminohydroxylation and Aziridination of Olefins : The N-chloramine salt of tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound closely resembles Chloramine-T in these catalytic reactions (Gontcharov, Liu, & Sharpless, 1999).

Novel Catalytic Synthesis Methods

  • Introduction of a Novel Nanosized N-sulfonated Catalyst : A new nano-sized N-sulfonic acid was developed and utilized for the promotion of the one-pot synthesis of hexahydroquinolines. This catalyst showed high yields and could be reused several times without loss of its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Stereoselective [3+2] Cycloaddition : An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group in this reaction plays a crucial role in both facilitating the cycloaddition and being transformed or removed afterward (Ye et al., 2014).

Chemical Modification and Synthesis

  • Chemoselective Nitration of Aromatic Sulfonamides : A methodology for the efficient conversion of aromatic sulfonamides into mono-nitro derivatives using tert-butyl nitrite was developed. This reaction exhibits high chemoselectivity for sulfonamide functionalized aryl systems (Kilpatrick, Heller, & Arns, 2013).

  • N-tert-butanesulfinyl Imines for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for the asymmetric synthesis of amines. These imines activate for the addition of various nucleophiles and serve as powerful chiral directing groups (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVASIJJYWDWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide

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